N-cyclohexyl-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide
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Overview
Description
N-cyclohexyl-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide typically involves the following steps:
Formation of Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions. This reaction forms the 1,2,4-thiadiazole core.
Introduction of p-Tolyl Group: The p-tolyl group is introduced through a substitution reaction using p-tolyl halide and a suitable base.
Attachment of Cyclohexyl Group: The cyclohexyl group is attached to the thiadiazole ring via a nucleophilic substitution reaction using cyclohexylamine.
Formation of Acetamide Moiety: The final step involves the formation of the acetamide moiety by reacting the intermediate compound with acetic anhydride under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound to its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiadiazole ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols; basic or neutral conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Inhibition of Enzymes: It may inhibit key enzymes involved in inflammatory and cancer pathways, such as cyclooxygenase (COX) and matrix metalloproteinases (MMPs).
Modulation of Signaling Pathways: The compound can modulate signaling pathways like NF-κB and MAPK, which are crucial for cell proliferation and survival.
Binding to Receptors: It may bind to specific receptors on the cell surface, leading to altered cellular responses.
Comparison with Similar Compounds
N-cyclohexyl-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide can be compared with other thiadiazole derivatives, such as:
N-cyclohexyl-2-((3-(p-tolyl)-1,2,4-triazol-5-yl)thio)acetamide: Similar structure but with a triazole ring instead of a thiadiazole ring.
N-cyclohexyl-2-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)thio)acetamide: Contains an oxadiazole ring instead of a thiadiazole ring.
N-cyclohexyl-2-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)thio)acetamide: Another similar compound with an oxadiazole ring.
The uniqueness of this compound lies in its specific thiadiazole ring, which imparts distinct biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
N-cyclohexyl-2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3OS2/c1-12-7-9-13(10-8-12)16-19-17(23-20-16)22-11-15(21)18-14-5-3-2-4-6-14/h7-10,14H,2-6,11H2,1H3,(H,18,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAPMNNBEZFQHTM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3CCCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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